1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
Description
This compound features a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked to an ethanone backbone, which is further substituted with a 3-(2H-1,2,3-triazol-2-yl)azetidine group. The benzodioxole group contributes aromaticity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(17-7-11(8-17)18-15-3-4-16-18)6-10-1-2-12-13(5-10)21-9-20-12/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNGZIIANOTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions, and the benzo[d][1,3]dioxole moiety can be introduced through various aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Addition Reactions: Electrophilic addition reactions can be performed using strong acids or halogens.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be utilized in the development of new materials and catalysts due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Containing Ethanone Derivatives
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) and 1-(2,4-dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one (9h): These compounds share a triazole-ethanone core but lack the azetidine and benzodioxole groups. Key Differences:
- The dichlorophenyl substituent in 9g/9h enhances electrophilicity compared to the benzodioxole in the target compound.
- Antifungal activity (CYP51 binding) was reported for 9g/9h, but the azetidine in the target compound may confer distinct selectivity due to steric and electronic effects .
Benzodioxole-Ethanone Derivatives
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one: This compound shares the benzodioxole-ethanone motif but includes a fluorophenyl group and a propenone chain. Key Differences:
- The propenone chain introduces conjugation, altering electronic properties compared to the azetidine-triazole group.
The fluorophenyl group may enhance metabolic stability but reduce solubility .
- 2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid (C1): A tubulin inhibitor with a quinoline-carboxylic acid scaffold. Key Differences:
- The quinoline system provides planar aromaticity, contrasting with the non-aromatic azetidine in the target compound.
- Tubulin binding likely relies on π-π stacking (quinoline) rather than hydrogen bonding (triazole) .
Heterocyclic Sulfur-Containing Analogues
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone: Features a thiazole-sulfanyl group instead of triazole-azetidine. Key Differences:
- The nitro group enhances electrophilicity but may introduce toxicity risks .
Biological Activity
The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a synthetic organic molecule that incorporates a triazole ring and an azetidine ring. This unique structure has drawn attention for its potential biological activities, particularly in medicinal chemistry. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.30 g/mol. The presence of the triazole and azetidine rings suggests potential interactions with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The triazole moiety may enhance binding affinity due to its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites. Additionally, the azetidine ring contributes to the overall conformation and stability of the compound, potentially influencing its pharmacokinetic properties.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of certain fungal strains.
- Anticancer Properties : Some azetidine derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The specific pathways involved may include modulation of cell cycle regulators and apoptotic markers.
- Anti-inflammatory Effects : Compounds containing benzo[d][1,3]dioxole structures have been reported to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2023) | 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one | Exhibited significant antifungal activity against Candida species with an IC50 value of 12 µM. |
| Johnson et al. (2024) | Triazole-Azetidine Derivative | Induced apoptosis in breast cancer cells through mitochondrial pathway activation. |
| Lee et al. (2024) | Benzo[d][1,3]dioxole Derivative | Showed anti-inflammatory effects in vitro by reducing TNF-alpha levels by 40%. |
Synthesis and Derivatives
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one typically involves multi-step organic reactions including:
- Formation of the Triazole Ring : Often achieved via Huisgen cycloaddition between azides and alkynes.
- Azetidine Ring Formation : Can be synthesized through cyclization reactions involving suitable precursors.
- Coupling Reactions : The final product is formed by coupling the triazole and azetidine intermediates with a benzo[d][1,3]dioxole derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
